molecular formula C22H17F3N2O2S B11417412 3-hydroxy-3-(4-methylphenyl)-5-oxo-7-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

3-hydroxy-3-(4-methylphenyl)-5-oxo-7-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11417412
M. Wt: 430.4 g/mol
InChI Key: HHKDHQXLEGRPJT-UHFFFAOYSA-N
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Description

3-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-7-[4-(TRIFLUOROMETHYL)PHENYL]-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE is a complex organic compound that belongs to the thiazolopyridine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, and various functional groups such as hydroxyl, carbonyl, and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-7-[4-(TRIFLUOROMETHYL)PHENYL]-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Pyridine Ring Fusion: The thiazole ring is then fused with a pyridine ring through cyclization reactions.

    Functional Group Introduction:

    Addition of Trifluoromethyl and Methylphenyl Groups: These groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-7-[4-(TRIFLUOROMETHYL)PHENYL]-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions.

    Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

    Electrophilic Aromatic Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group forms a ketone, while reduction of the carbonyl group forms an alcohol.

Scientific Research Applications

3-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-7-[4-(TRIFLUOROMETHYL)PHENYL]-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE has various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-7-[4-(TRIFLUOROMETHYL)PHENYL]-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-7-[4-(TRIFLUOROMETHYL)PHENYL]-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE: shares similarities with other thiazolopyridine compounds, such as:

Uniqueness

The uniqueness of 3-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-7-[4-(TRIFLUOROMETHYL)PHENYL]-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE lies in its specific combination of functional groups and its potential biological activities. The presence of trifluoromethyl and methylphenyl groups enhances its chemical stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H17F3N2O2S

Molecular Weight

430.4 g/mol

IUPAC Name

3-hydroxy-3-(4-methylphenyl)-5-oxo-7-[4-(trifluoromethyl)phenyl]-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C22H17F3N2O2S/c1-13-2-6-15(7-3-13)21(29)12-30-20-18(11-26)17(10-19(28)27(20)21)14-4-8-16(9-5-14)22(23,24)25/h2-9,17,29H,10,12H2,1H3

InChI Key

HHKDHQXLEGRPJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC=C(C=C4)C(F)(F)F)C#N)O

Origin of Product

United States

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